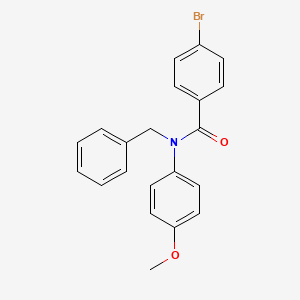
N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide” is a chemical compound with the molecular formula C15H14BrNO2. It has an average mass of 320.181 Da and a monoisotopic mass of 319.020782 Da .
Synthesis Analysis
The synthesis of benzamides, which includes “N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines. This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of “N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide” consists of a benzamide core with a bromine atom at the 4-position. It also has a methoxy group at the 4-position of the benzyl group .Physical And Chemical Properties Analysis
“N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide” has an average mass of 320.181 Da and a monoisotopic mass of 319.020782 Da .Scientific Research Applications
Anti-Inflammatory Applications
NBBA has been studied for its potential anti-inflammatory effects. In a study, it was found to inhibit the production of IL-6 and prostaglandin E2 (PGE2) in lipopolysaccharide-induced human gingival fibroblasts (HGFs) . This suggests that NBBA could be beneficial in treating inflammatory conditions such as periodontal disease by reducing the inflammatory cytokines and mediators involved in the disease’s progression.
Antimicrobial Activity
Research has indicated that NBBA derivatives have promising potential as antimicrobial agents. They have been tested against bacterial and fungal strains, showing effectiveness in combating Gram-positive pathogens . This opens up possibilities for NBBA to be used in developing new treatments for infections, especially those resistant to current antibiotics.
Anticancer Drug Resistance
Efforts to combat drug resistance in cancerous cells have led to the exploration of NBBA derivatives. These compounds are being studied for their pharmacological activities, which could offer new avenues for treating cancers that have developed resistance to existing drugs .
Drug Design and Synthesis
NBBA serves as a key compound in the design and synthesis of novel drugs. Its structure allows for the creation of various derivatives that can be tailored for specific therapeutic targets. This versatility makes it an important molecule in the pharmaceutical industry for developing new medications .
Biological Evaluation
The biological evaluation of NBBA derivatives includes assessing their antioxidant activity and toxicity. Such studies are crucial in determining the safety and efficacy of these compounds before they can be considered for clinical use .
Periodontal Disease Research
NBBA’s inhibitory effect on inflammatory mediators in HGFs positions it as a potential compound for further research into treatments for periodontal disease. By targeting the inflammatory response, it could help in managing the symptoms and progression of this chronic oral condition .
Biofilm-Associated Infections
Some NBBA derivatives have shown effectiveness in fighting biofilm-associated infections, particularly those caused by Enterococcus faecium. This is significant because biofilms can be resistant to conventional treatments, and new solutions are needed to address these complex infections .
Alternative Toxicity Testing
NBBA and its derivatives are also used in alternative toxicity testing, such as assays on freshwater cladoceran Daphnia magna. These tests are part of a broader effort to find non-animal methods for evaluating the safety of chemical compounds .
properties
IUPAC Name |
N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO2/c1-25-20-13-11-19(12-14-20)23(15-16-5-3-2-4-6-16)21(24)17-7-9-18(22)10-8-17/h2-14H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLNZPMFZUXEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

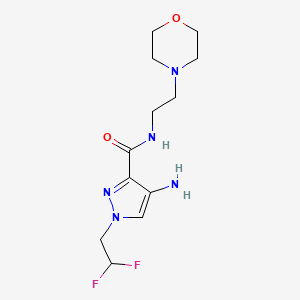
![2-(3-fluorophenyl)-N-(3-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2866975.png)
![3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2866976.png)
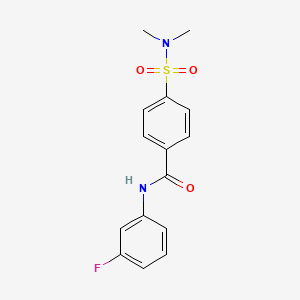
![N-[[1-ethyl-6-methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridin-5-yl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2866983.png)

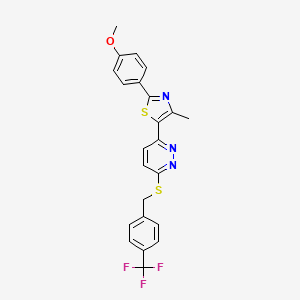
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2866986.png)
![3-cinnamyl-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2866988.png)
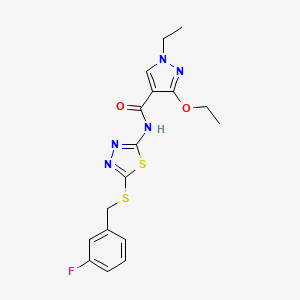
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2866993.png)
![N-cyclopentyl-6-(3-fluorophenyl)-2-(4-propionylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2866995.png)
![2-Chloro-N-[(4-methylmorpholin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2866996.png)
![2-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2866997.png)